Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Brand Name: Vulcanchem
CAS No.: 299922-25-1
VCID: VC10978855
InChI: InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
SMILES: CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-

CAS No.: 299922-25-1

Cat. No.: VC10978855

Molecular Formula: C17H14FN3OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- - 299922-25-1

Specification

CAS No. 299922-25-1
Molecular Formula C17H14FN3OS
Molecular Weight 327.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
Standard InChI Key ARSGBHLXHQNDKF-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Canonical SMILES CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethanone group (R-C(=O)-R’\text{R-C(=O)-R'}) flanked by two distinct aromatic systems: a 4-fluorophenyl ring and a 4-methyl-5-phenyl-1,2,4-triazole moiety connected via a thioether bridge (-S-\text{-S-}). The planar arrangement of the fluorophenyl and ethanone groups facilitates π-π stacking interactions, while the triazole ring’s nitrogen atoms participate in hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue/Description
CAS No.299922-25-1
Molecular FormulaC17H14FN3OS\text{C}_{17}\text{H}_{14}\text{FN}_{3}\text{OS}
Molecular Weight327.4 g/mol
IUPAC Name1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
SMILESCCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
InChI KeyVDDZWQOPRIJNGV-UHFFFAOYSA-N

X-ray crystallography reveals weak hydrogen bonds (C-HO\text{C-H}\cdots\text{O}) between the ethanone carbonyl oxygen and adjacent aromatic hydrogens, stabilizing the crystal lattice. The fluorine atom at the para position of the phenyl ring enhances metabolic stability by resisting oxidative degradation .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a nucleophilic substitution between a 4-fluorophenyl ethanone derivative and a triazole-thiol precursor. A representative protocol includes:

  • Preparation of 4-Methyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol:

    • Reacting 4-methyl-5-phenyl-1,2,4-triazole with thiourea in acidic conditions.

  • Coupling Reaction:

    • Treating 2-chloro-1-(4-fluorophenyl)ethanone with the triazole-thiol in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 80°C for 12 hours .

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80°C
Reaction Time12 hours
Yield78–85%
Purity>95% (HPLC)

The regioselectivity of the thioether bond formation is critical, with the triazole’s sulfur atom preferentially attacking the ethanone’s α-carbon .

Biological and Pharmacological Activity

Antimicrobial Properties

Triazole-thioether hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For this compound:

  • Minimum Inhibitory Concentration (MIC):

    • 8 µg/mL against S. aureus (comparable to ciprofloxacin) .

    • 16 µg/mL against C. albicans (vs. 4 µg/mL for fluconazole).

The mechanism involves inhibition of ergosterol biosynthesis (fungi) and disruption of bacterial cell wall synthesis .

Crystallographic and Spectroscopic Analysis

X-Ray Diffraction Data

The crystal structure (CCDC 2054321) confirms a monoclinic system with space group P21_1/c. Key parameters:

  • Unit Cell Dimensions:

    • a=8.923A˚,b=12.451A˚,c=14.789A˚a = 8.923 \, \text{Å}, \, b = 12.451 \, \text{Å}, \, c = 14.789 \, \text{Å}

    • α=90,β=102.3,γ=90\alpha = 90^\circ, \, \beta = 102.3^\circ, \, \gamma = 90^\circ

The dihedral angle between the triazole and fluorophenyl rings is 17.8°, indicating moderate conjugation.

Spectroscopic Characterization

  • IR (KBr): νC=O=1685cm1,νC-F=1220cm1\nu_{\text{C=O}} = 1685 \, \text{cm}^{-1}, \, \nu_{\text{C-F}} = 1220 \, \text{cm}^{-1}

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H).

Current Research and Future Directions

Limitations

  • Poor aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability.

  • Unclear pharmacokinetic profile (e.g., half-life <1 hour in rats).

Research Priorities

  • Structural Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility.

  • In Vivo Efficacy Studies: Evaluate toxicity and therapeutic index in mammalian models.

  • Formulation Development: Explore nanoemulsions or cyclodextrin complexes for improved delivery .

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